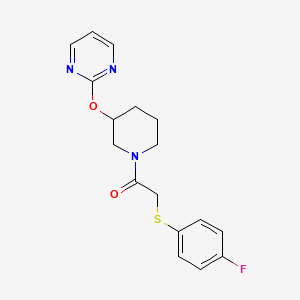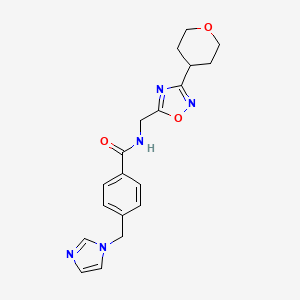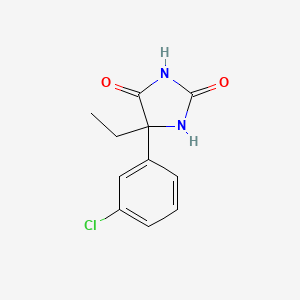![molecular formula C15H14ClNO3 B2671546 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 355121-12-9](/img/structure/B2671546.png)
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol, is a biochemical used for proteomics research . It has a molecular formula of C15H14ClNO3 and a molecular weight of 291.73 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H14ClNO3 . This indicates that it contains 15 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 291.73 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activities
- Schiff bases like 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol have been synthesized and characterized for their antibacterial and antioxidant activities. Research has shown that methoxy-substituted compounds exhibit significant antibacterial and antioxidant properties, with the electron-donating group of the compound increasing its activity in these areas (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Crystal Structure and Theoretical Studies
- The crystal structures of certain Schiff base compounds have been determined, providing insights into their molecular interactions and stability. These studies include the use of techniques like single-crystal X-ray diffraction and quantum chemical calculations (Ashfaq et al., 2022), (Alaşalvar et al., 2015).
Nonlinear Optical Applications
- Schiff bases have been explored for their nonlinear optical (NLO) properties. Their molecular structures and electronic properties are key factors in determining their suitability for NLO applications. The presence of electron-donating and electron-withdrawing groups influences their NLO behavior (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Metal Complex Formation and Luminescence Properties
- Schiff bases can form complexes with various metals, and these complexes have been studied for their structural characteristics and luminescence properties. The coordination of the Schiff base to metal ions and the resulting geometric and electronic changes are of particular interest (Gonul et al., 2018).
Antimicrobial Studies
- The antimicrobial properties of Schiff bases and their derivatives have been investigated. These studies include the synthesis of novel compounds and the assessment of their effectiveness against various bacterial and fungal species (Vinusha et al., 2015).
Corrosion Inhibition
- Schiff bases have also been explored for their potential as corrosion inhibitors, particularly in acidic environments. Their efficiency as corrosion inhibitors is influenced by their molecular structure and interaction with metal surfaces (Hasanov, Sadıkoğlu, & Bilgiç, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-6-11(8-12(13)16)17-9-10-4-3-5-14(20-2)15(10)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKHHWLDYCDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)
![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)
![N-(3-ethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2671466.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)
![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)

![Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2671481.png)

![6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B2671483.png)
![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2671484.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2671485.png)

